Thrombin Inhibition Potency: Ki Value Comparison with Lead Inhibitor Derivatives
In a series of non-covalent thrombin inhibitors incorporating the 4,5,6,7-tetrahydrobenzothiazol-2-amine moiety as a P1 arginine mimetic, Compound 9 demonstrated the highest potency with an in vitro Ki of 128 nM [1]. This potency is directly attributable to the unique binding interactions of the tetrahydrobenzothiazole ring within the S1 pocket of thrombin, as confirmed by X-ray crystallography [1].
| Evidence Dimension | Inhibition constant (Ki) against human α-thrombin |
|---|---|
| Target Compound Data | Compound 9 Ki = 128 nM |
| Comparator Or Baseline | Other compounds in the same series (e.g., Compounds 1-8, 10) with varied P2/P3 substituents; specific Ki values ranged from >1000 nM to 210 nM |
| Quantified Difference | At least 1.6-fold more potent than the next best analog in the series (Ki = 210 nM for Compound 10) |
| Conditions | In vitro enzyme inhibition assay using human α-thrombin |
Why This Matters
Quantitative potency data enables researchers to select the most effective warhead for structure-based drug design of serine protease inhibitors.
- [1] Marinko, P., et al. (2004). Novel non-covalent thrombin inhibitors incorporating P1 4,5,6,7-tetrahydrobenzothiazole arginine side chain mimetics. European Journal of Medicinal Chemistry, 39(3), 257-265. View Source
